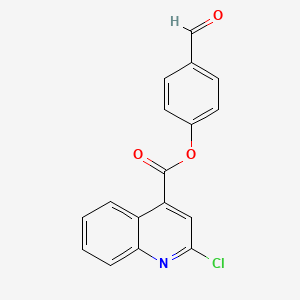
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is a heterocyclic compound that has attracted the attention of researchers due to its potential as an anticancer agent. This compound is a kinase inhibitor that targets a specific protein involved in cell proliferation and survival. In
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves the inhibition of EGFR activity. This protein is involved in cell proliferation and survival, and its overexpression is associated with many types of cancer. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death, which can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of working with 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is its specificity for EGFR. This compound targets a specific protein involved in cancer cell growth, which can make it a more effective treatment than other drugs that target multiple proteins. However, one limitation of working with this compound is its potential toxicity. Like all drugs, this compound can have side effects that need to be carefully monitored.
Orientations Futures
There are many future directions for research on 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of focus is the development of new formulations of this compound that can improve its bioavailability and reduce its toxicity. Additionally, researchers are exploring the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers are investigating the potential of this compound in combination with other drugs to increase its effectiveness as an anticancer agent.
Méthodes De Synthèse
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves a series of chemical reactions. The first step is the preparation of 4-(4-methylpiperidin-1-yl)aniline by reacting 4-methylpiperidine with aniline. The second step is the reaction of 4-(4-methylpiperidin-1-yl)aniline with 2-chloroquinazoline in the presence of a palladium catalyst to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
Applications De Recherche Scientifique
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline has been extensively studied for its anticancer properties. This compound has been shown to inhibit the activity of a specific protein called epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death. This compound has also been studied for its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-14-9-12-23(13-10-14)19-15-6-2-3-7-16(15)21-18(22-19)17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAIIOXYTJGHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)


![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)